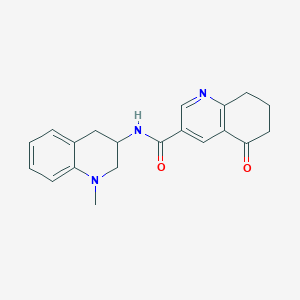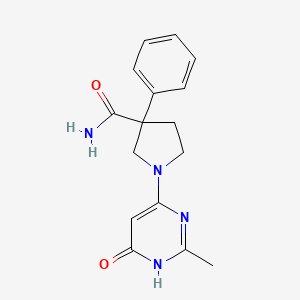
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide is a chemical compound that has gained significant interest in scientific research. This compound is commonly known as MXE or methoxetamine, and it belongs to the arylcyclohexylamine class of dissociative anesthetics. MXE was first synthesized in 2010 and has since been used in various research studies due to its unique properties.
Mecanismo De Acción
MXE acts on the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in learning, memory, and pain perception. MXE binds to the NMDA receptor and inhibits its activity, leading to the suppression of pain signals and the induction of dissociative effects.
Biochemical and Physiological Effects:
MXE has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and altered perception. It has also been shown to affect the cardiovascular and respiratory systems, leading to changes in heart rate, blood pressure, and breathing patterns.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent analgesic and anesthetic effects, making it a useful tool for pain management and surgical procedures. However, MXE also has several limitations, including its potential for abuse and addiction, as well as its potential to produce adverse side effects such as cardiovascular and respiratory depression.
Direcciones Futuras
There are several future directions for research involving MXE. One potential area of research is the development of novel analgesic and anesthetic drugs based on the structure of MXE. Another potential area of research is the investigation of the antidepressant and anxiolytic effects of MXE, with the goal of developing new treatments for depression and anxiety disorders. Additionally, further research is needed to better understand the long-term effects of MXE on the cardiovascular and respiratory systems, as well as its potential for abuse and addiction.
Métodos De Síntesis
MXE can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with 2-amino-5-methylpyrimidine, followed by a series of chemical reactions involving pyrrolidine and carboxamide groups. The final product is obtained through purification and crystallization techniques.
Aplicaciones Científicas De Investigación
MXE has been used in various research studies due to its unique properties. It has been shown to exhibit potent analgesic and anesthetic effects, making it a potential candidate for pain management and surgical procedures. MXE has also been studied for its potential use in treating depression and anxiety disorders, as it has been shown to exhibit antidepressant and anxiolytic effects in animal models.
Propiedades
IUPAC Name |
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-18-13(9-14(21)19-11)20-8-7-16(10-20,15(17)22)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQBLMIYHOEAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)N2CCC(C2)(C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435735.png)
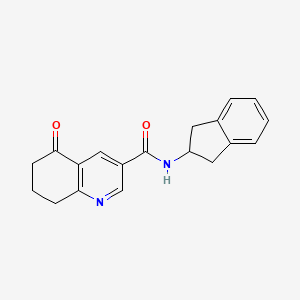
![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435756.png)
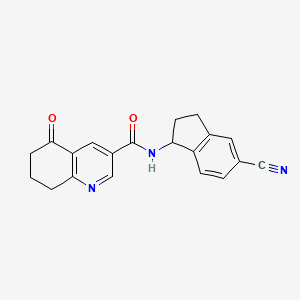
![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7435778.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone](/img/structure/B7435781.png)
![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)
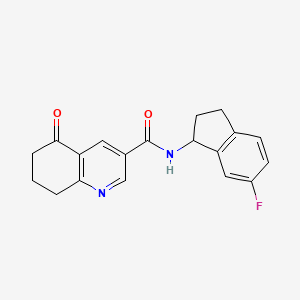
![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)
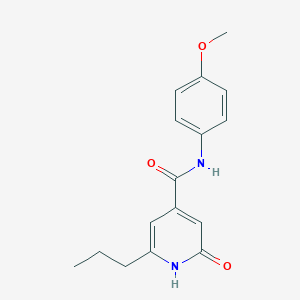
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)
